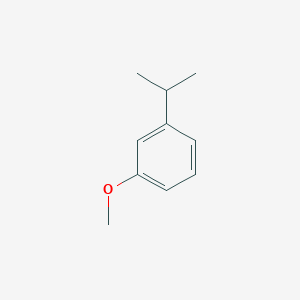
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-
Beschreibung
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- is an organic compound commonly used in scientific research. It is also known as ethyl 2,4-dimethyl-2-pentenoate . This colorless liquid possesses a fruity odor .
Synthesis Analysis
The synthesis of this compound involves the esterification of 2,4-dimethyl-2-pentenoic acid with ethanol . The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid . The resulting product is the ethyl ester of 2,4-dimethyl-2-pentenoic acid .
Molecular Structure Analysis
The molecular formula of ethyl (2E)-2,4-dimethyl-2-pentenoate is C9H16O2 . Its structure consists of a five-carbon chain with a double bond between the second and third carbon atoms. The ester group is attached to the third carbon, and the methyl groups are positioned at the second and fourth carbons .
Physical And Chemical Properties Analysis
Eigenschaften
CAS-Nummer |
21016-46-6 |
|---|---|
Produktname |
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)- |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
ethyl (E)-2,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
InChI-Schlüssel |
AAYYTNPAPOADFH-SOFGYWHQSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C(C)C)/C |
SMILES |
CCOC(=O)C(=CC(C)C)C |
Kanonische SMILES |
CCOC(=O)C(=CC(C)C)C |
Andere CAS-Nummern |
21016-46-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

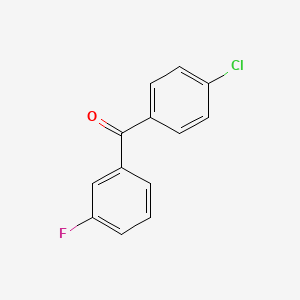
![N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine](/img/structure/B1600687.png)
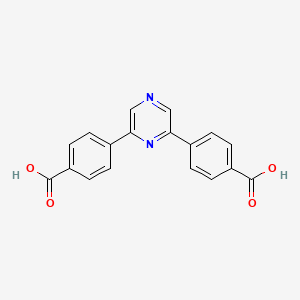
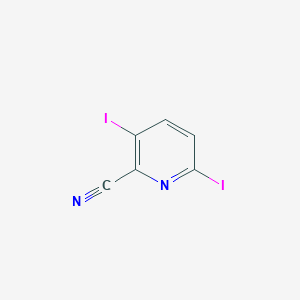


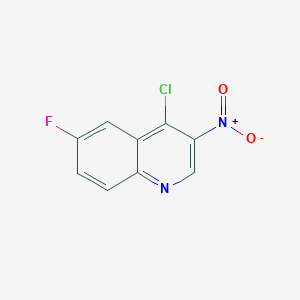
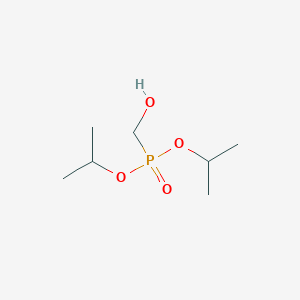


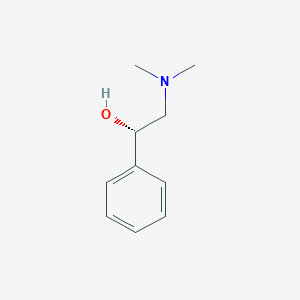
![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)
